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molecular formula C19H26F3N3O2 B8293808 1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea

1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B8293808
M. Wt: 385.4 g/mol
InChI Key: FUYHBXJELRMEEF-UHFFFAOYSA-N
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Patent
US09034903B2

Procedure details

To an ice cold solution of 4-(trifluoromethyl)phenyl isocyanate (56.1 mg, 0.3 mmol) in THF (1.5 ml) was added 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one (59.4 mg, 0.3 mmol), prepared via Example 14 and Example 15 using 2-ethylbutanoic acid. The reaction mixture was allowed to warm to rt and stirred overnight. 1 M HCl aqueous solution was added followed by extraction with EtOAc. Flash chromatography eluted with 50:1 DCM:MeOH followed by recrystallization from acetone afforded desired compound (64 mg, 55%) as a white solid. Mp 207.9-209.3° C. 1H NMR (400 MHz, DMSO-d6) δ 8.74 (s, 1H), 7.57 (m, 4H), 6.40 (d, J=7.6 Hz, 1H), 4.28 (brd, J=12.4 Hz, 1H), 3.96 (brd, J=13.6 Hz, 1H), 3.78-3.70 (m, 1H), 3.18 (t, J=11.6 Hz, 1H), 2.82 (t, J=11.0 Hz, 1H), 2.67-2.60 (m, 1H), 1.89 (d, J=10.8 Hz, p 1H), 1.83 (d, J=10.4 Hz, 1H), 1.56-1.42 (m, 2H), 1.42-1.31 (m, 2H), 1.31-1.16 (m, 2H), 0.83-0.75 (m, 6H). F NMR (300 M Hz, DMSO-d6) −60.324 (s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.1 mg
Type
reactant
Reaction Step One
Quantity
59.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[O:11])=[CH:5][CH:4]=1.[NH2:14][CH:15]1[CH2:20][CH2:19][N:18]([C:21](=[O:27])[CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH2:17][CH2:16]1.C(C(CC)C(O)=O)C.Cl>C1COCC1>[CH2:25]([CH:22]([CH2:23][CH3:24])[C:21]([N:18]1[CH2:17][CH2:16][CH:15]([NH:14][C:10]([NH:9][C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:12])([F:13])[F:1])=[CH:8][CH:7]=2)=[O:11])[CH2:20][CH2:19]1)=[O:27])[CH3:26]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
56.1 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N=C=O)(F)F
Name
Quantity
59.4 mg
Type
reactant
Smiles
NC1CCN(CC1)C(C(CC)CC)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
WASH
Type
WASH
Details
Flash chromatography eluted with 50:1 DCM
CUSTOM
Type
CUSTOM
Details
MeOH followed by recrystallization from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C(C(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)C(F)(F)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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